molecular formula C8H6BrClO2 B187684 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone CAS No. 100959-21-5

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone

Cat. No. B187684
M. Wt: 249.49 g/mol
InChI Key: XYYGVTXWYOUPHQ-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” is a chemical compound that is also known as “2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone” or "5-Bromo-2-hydroxyphenacyl bromide" . It has been used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV) (vanadocene), having potential spermicidal activity against human sperm .


Synthesis Analysis

The compound “1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione” has been synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The stoichiometry ratio of ligand to metal has been found to be 2:1 . The synthesized 1,3-dione and their transition metal complexes have been characterized by 1H-NMR,13C-NMR,IR, Elemental analysis, Powder XRD, TGA .


Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” has been studied using various techniques such as X-ray single-crystal diffraction method . The presence of non-covalent interactions and their impact on crystal structure was determined .


Chemical Reactions Analysis

The compound “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” has been involved in various chemical reactions. For instance, it has been used in the synthesis of dihydropyrimidines on the basis of nitro and brominated salicylaldehyde derivatives by Biginelli reaction in microwave conditions in the presence of cheap low toxic copper triflate .


Physical And Chemical Properties Analysis

The molecular formula of “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” is CHBrO with an average mass of 293.940 Da and a monoisotopic mass of 291.873444 Da .

Safety And Hazards

The compound “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” is classified as Acute toxicity - Category 3, Oral Skin irritation, Category 2 Eye irritation, Category 2 Specific target organ toxicity – single exposure, Category 3 . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYGVTXWYOUPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone

Synthesis routes and methods I

Procedure details

To a solution of 4-bromoanisole (17.4 ml, 138 mmol) in dichloromethane (150 ml) was added chloroacetyl chloride (32 ml, 400 mmol) followed by aluminium chloride (60 g, 450 mmol) keeping the temperature below 30° C. The yellow solution was heated to reflux for 8 hours, cooled down to ambient temperature, then ice water was added very carefully. The organic layer was separated and the aqueous extracted once with dichloromethane. The combined organics were dried (sodium sulphate) then evaporated to give an oil which was purified by crystallisation from hexane. The title compound was obtained as a yellow solid (18 g, 52%). mp 80-82° C. 1H NMR (250 MHz, CDCl3) δ 4.69 (2H, s), 6.95 (1H, d, J=9 Hz), 7.60 (1H, dd, J=1 and 9 Hz), 7.80 (1H, d, J=2 Hz), 11.59 (1H, s).
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
52%

Synthesis routes and methods II

Procedure details

35.3 g (264.6 mmol) of aluminium trichloride are added in portions to a solution of 10 ml (80.2 mmol) of 4-bromoanisole and 18.5 ml (232.6 mmol) of chloroacetyl chloride in 90 ml of methylene chloride at a temperature less than 30° C., and the resultant reaction mixture is heated under reflux for six hours. 100 ml of ice-water are subsequently carefully added to the reaction mixture with ice-cooling, the organic phase is separated, the aqueous phase is washed twice with 50 ml of methylene chloride each time, the combined organic phases are then washed with 50 ml of water and dried over sodium sulfate. Filtering-off of the desiccant and stripping-off of the solvent gives 11.7 g of 1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone as beige solid; m.p. 79° C. (lit. m.p. 80-82° C.).
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

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